molecular formula C25H24O3 B11157963 4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one

4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B11157963
M. Wt: 372.5 g/mol
InChI Key: JKLLBGCBYPHEGW-UHFFFAOYSA-N
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Description

4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that combines a benzo[c]chromen-6-one core with a tetramethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves the reaction of 4-methylbenzo[c]chromen-6-one with 2,3,5,6-tetramethylphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE stands out due to its specific structural configuration, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C25H24O3

Molecular Weight

372.5 g/mol

IUPAC Name

4-methyl-3-[(2,3,5,6-tetramethylphenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C25H24O3/c1-14-12-15(2)17(4)22(16(14)3)13-27-23-11-10-20-19-8-6-7-9-21(19)25(26)28-24(20)18(23)5/h6-12H,13H2,1-5H3

InChI Key

JKLLBGCBYPHEGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)COC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C)C)C

Origin of Product

United States

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